molecular formula C17H13N5OS B2910378 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034583-07-6

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2910378
CAS No.: 2034583-07-6
M. Wt: 335.39
InChI Key: BIXBWIROIKAUNH-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a 1,2,3-triazole ring substituted with a pyridin-3-yl moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, a method widely used for similar compounds .

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-17(16-8-12-4-1-2-6-15(12)24-16)19-9-13-11-22(21-20-13)14-5-3-7-18-10-14/h1-8,10-11H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXBWIROIKAUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[b]thiophene core, a triazole ring , and a pyridine moiety . These structural elements contribute to its unique biological properties.

ComponentDescription
Benzo[b]thiopheneA fused aromatic system with sulfur
1,2,3-TriazoleA five-membered ring with three nitrogen atoms
PyridineA six-membered aromatic ring with one nitrogen

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. For example, derivatives similar to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

Studies have demonstrated that triazole-linked compounds can induce apoptosis in cancer cells. For instance:

  • A related triazole compound exhibited an IC50 value of 0.95 µM against tubulin polymerization, indicating strong anticancer potential .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways:

Enzyme TargetInhibition TypeReference
Carbonic AnhydraseCompetitive inhibition
Histone DeacetylaseNon-competitive inhibition

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticonvulsant Activity : A study on thiazole derivatives showed significant anticonvulsant properties linked to structural modifications similar to those found in N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene .
  • Antiproliferative Effects : Research on triazole derivatives indicated that certain modifications led to enhanced antiproliferative activity against various cancer cell lines .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Cores

(a) Benzofuran Analogs
  • Example: N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) Structure: Replaces benzo[b]thiophene with benzofuran, retaining the triazolylmethyl-carboxamide linkage. Activity: Exhibits antifungal activity against P. placenta (12.57% inhibition at 1000 ppm), attributed to the electron-withdrawing 2-Cl substituent on the benzyl group .
(b) Benzamide Analogs
  • Example : 4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
    • Structure : Substitutes benzo[b]thiophene-2-carboxamide with a simpler benzamide group.
    • Molecular Weight : 335.4 g/mol (vs. ~349.4 g/mol for the target compound, based on ).
    • Key Difference : The lack of a fused thiophene ring reduces aromatic surface area, which may diminish interactions with hydrophobic enzyme pockets .

Analogues with Varied Triazole Substituents

(a) Indole-Triazole Hybrids
  • Example : N’-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carbohydrazide (Compound A)
    • Structure : Replaces benzo[b]thiophene with indole and uses a carbohydrazide linker instead of carboxamide.
    • Activity : Demonstrated anti-Toxoplasma activity, suggesting triazole-linked heterocycles as scaffolds for antiparasitic agents .
    • Key Difference : The carbohydrazide group may introduce hydrogen-bonding capabilities absent in the target compound.
(b) Pyrazine-Triazole Derivatives
  • Example : N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
    • Structure : Substitutes pyridin-3-yl with pyrazine and methylpyrazole groups.
    • Molecular Weight : 349.4 g/mol (identical to the target compound’s approximate weight).
    • Key Difference : Pyrazine’s electron-deficient nature could alter electronic properties and binding kinetics compared to pyridine .

Functional Activity Comparison

Compound Name Core Structure Triazole Substituent Molecular Weight (g/mol) Reported Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene Pyridin-3-yl ~349.4 Not reported
N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) Benzofuran 2-Chlorobenzyl 381.8 Antifungal (12.57% inhibition)
4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide Benzamide Pyridin-3-yl 335.4 Not reported
N’-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carbohydrazide (A) Indole Benzyl 363.4 Anti-Toxoplasma

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